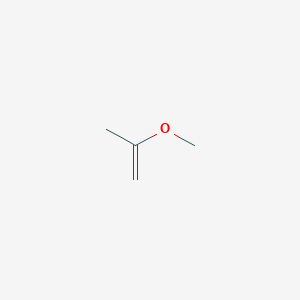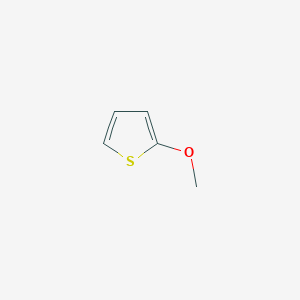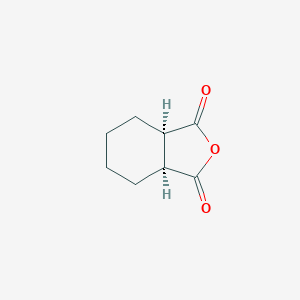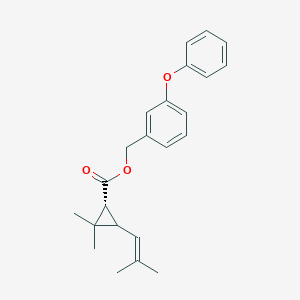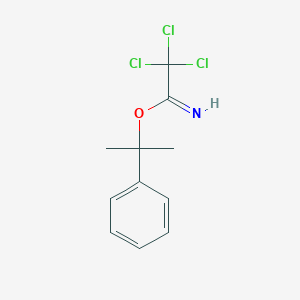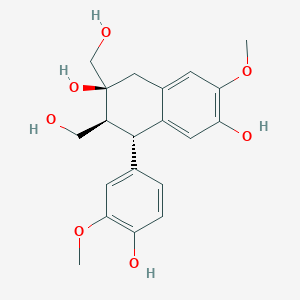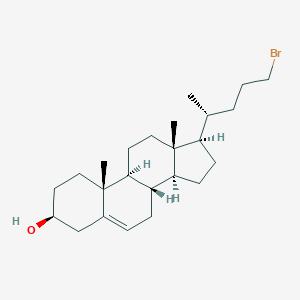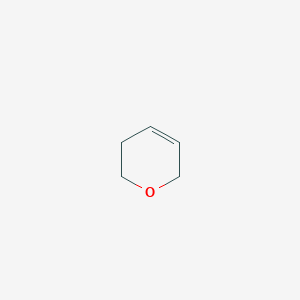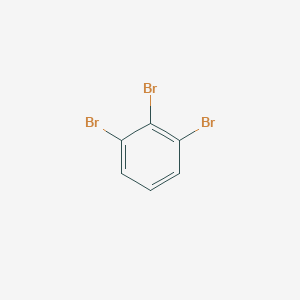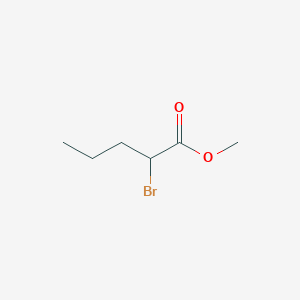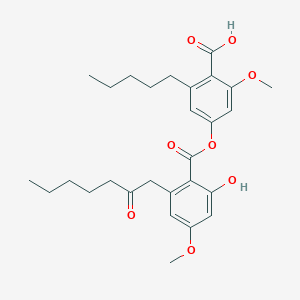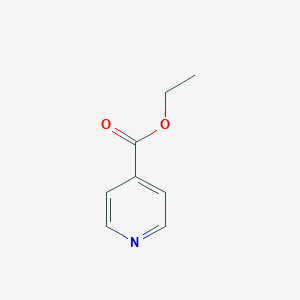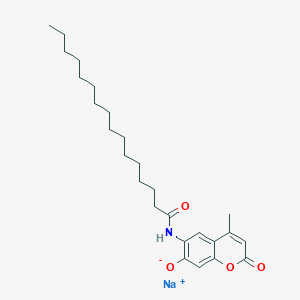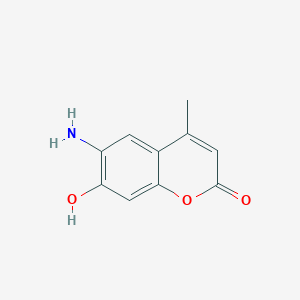![molecular formula C18H22O2 B042176 (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 23392-52-1](/img/structure/B42176.png)
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
説明
Cyclopenta[a]phenanthrenes are polycyclic aromatic hydrocarbons structurally related to steroids, with certain derivatives exhibiting carcinogenic activities. The focus on "(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol" involves understanding its synthesis, structure, and properties to explore potential applications and implications in scientific research.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes often involves complex chemical reactions, aiming to introduce specific functional groups that influence the compound's biological activity. For instance, the synthesis of derivatives like 15,16-dihydro-17-oxocyclopenta[a]phenanthrene involves aromatisation processes and the introduction of methoxy, methyl, and dimethyl groups through controlled chemical reactions (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes, including octahydro derivatives, is characterized by their polycyclic framework, which closely resembles that of steroids. Structural analyses, such as X-ray crystallography and molecular orbital calculations, provide insights into the compound's geometric parameters and electron distribution, essential for understanding its chemical behavior and potential interactions (Masnovi et al., 2016).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including electrophilic substitutions, reductions, and oxidations. These reactions alter the compound's structure and properties, affecting its biological activity and potential applications. For example, the introduction of methyl and methoxy groups significantly impacts the compound's mutagenic and carcinogenic properties, as demonstrated through studies on their metabolites and derivatives (Coombs et al., 1974).
科学的研究の応用
Environmental Impact and Bioremediation
PAHs are of significant concern due to their toxicity, mutagenicity, and persistence in the environment. Sphingomonads, a group of bacteria, have been found to degrade phenanthrene, a PAH structurally related to the compound , highlighting the potential of microbial bioremediation in PAH-contaminated sites (Waigi et al., 2015). This research emphasizes the importance of understanding PAH degradation pathways and the organisms capable of such processes for environmental cleanup efforts.
Pharmacological Research
Phenanthrenes, a subset of PAHs, have garnered attention for their diverse biological activities. Studies have identified over 213 naturally occurring phenanthrenes with various pharmacological potentials, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects (Tóth, Hohmann, & Vasas, 2017). This suggests that compounds with phenanthrene-like structures, including “(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol,” may have untapped pharmacological applications awaiting discovery.
Molecular Biology and Genetic Research
The degradation pathways of PAHs, including enzymes and genes involved, have been a focal point of molecular biology research. Studies on naphthalene and phenanthrene degradation highlight the complex interactions between microbial enzymes and these compounds, offering insights into the genetic and enzymatic mechanisms underlying PAH biotransformation (Zhang et al., 2010). This research is crucial for developing biotechnological applications for PAH remediation and understanding microbial adaptation to toxic compounds.
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
将来の方向性
This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.
I hope this helps! If you have a specific compound or topic in mind, feel free to ask! I’m here to help. 😊
特性
IUPAC Name |
(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047903 | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
23392-54-3 | |
| Record name | 17β-Δ8,9-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23392-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



